Lipophilicity (LogP) Differentiation
The experimental octanol-water partition coefficient (LogP) of 2-(4-nitrophenyl)benzo[d]thiazole is 4.39470, placing it between the less lipophilic unsubstituted 2-phenylbenzothiazole (LogP = 3.96330) and the more lipophilic 4-chloro analog (LogP = 4.61670), and measurably higher than the 4-amino analog (LogP = 4.12670) [1][2][3]. This difference arises directly from the electronic influence of the nitro group and has direct implications for membrane permeability and tissue distribution predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.39470 |
| Comparator Or Baseline | 2-Phenylbenzothiazole: 3.96330; 2-(4-Aminophenyl)benzothiazole: 4.12670; 2-(4-Chlorophenyl)benzothiazole: 4.61670 |
| Quantified Difference | ΔLogP = +0.431 (vs phenyl); +0.268 (vs amino); -0.222 (vs chloro) |
| Conditions | Experimental LogP values from authoritative chemical databases |
Why This Matters
A 0.4 LogP unit difference translates to a ~2.5-fold difference in partitioning behavior, directly impacting in silico ADME predictions and formulation requirements.
- [1] BOC Sciences. (n.d.). 2-Phenylbenzothiazole (CAS 883-93-2) – LogP: 3.96330. View Source
- [2] BOC Sciences. (n.d.). 2-(4-Aminophenyl)benzothiazole (CAS 6278-73-5) – LogP: 4.12670. View Source
- [3] BOC Sciences. (n.d.). 2-(4-Chlorophenyl)benzothiazole (CAS 6265-91-4) – LogP: 4.61670. View Source
